3-(Trifluoromethyl)-2-pyrazolin-5-one (CAS 401-73-0) is a highly versatile, fluorinated heterocyclic building block widely procured for pharmaceutical and agrochemical synthesis. Characterized by its pyrazolone core and a strongly electron-withdrawing trifluoromethyl (CF3) group at the 3-position, this compound serves as a critical precursor for multi-component reactions, cross-coupling, and the synthesis of complex fused heterocycles such as chromeno[2,3-b]pyridines. The presence of the CF3 group fundamentally alters the molecule's physicochemical baseline—specifically its pKa, lipophilicity, and tautomeric equilibrium—compared to standard methyl-substituted pyrazolones. For industrial buyers, this translates to distinct processability advantages, including enhanced reactivity under mild conditions, solvent-free compatibility, and the ability to impart high metabolic stability to downstream active pharmaceutical ingredients (APIs) [1].
Substituting 3-(Trifluoromethyl)-2-pyrazolin-5-one with its closest non-fluorinated analog, 3-methyl-2-pyrazolin-5-one (CAS 108-26-9), or an N-substituted variant like 1-phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one, leads to critical failures in both synthetic pathways and final material performance. The strong electron-withdrawing nature of the CF3 group significantly lowers the pKa of the pyrazolone ring (pKa ~4.84) compared to the methyl analog, dramatically increasing its acidity and altering its nucleophilic reactivity profile. In multi-component assemblies, this acidity shift dictates the reaction kinetics and regioselectivity, meaning that a methyl-for-CF3 substitution will often result in drastically lower yields or entirely different condensation products. Furthermore, the unsubstituted N1 position of CAS 401-73-0 is essential for downstream N-alkylation or N-arylation; using an N-phenylated analog prematurely blocks this critical functionalization site, rendering it useless for specific combinatorial library syntheses [1].
The substitution of a methyl group with a trifluoromethyl group exerts a profound inductive effect on the pyrazolone core, significantly increasing the acidity of the NH/OH protons. 3-(Trifluoromethyl)-2-pyrazolin-5-one exhibits a pKa of approximately 4.84, whereas the baseline analog 3-methyl-2-pyrazolin-5-one has a substantially higher pKa (typically >7.0). This quantitative shift means that the fluorinated compound can be readily deprotonated to its reactive anionic form under much milder basic conditions. In industrial synthesis, this eliminates the need for harsh, strong bases, allowing for the use of mild, environmentally benign bases (like triethylamine or even solvent-free/water-based conditions) in complex multicomponent condensations[1].
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | pKa ~ 4.84 |
| Comparator Or Baseline | 3-Methyl-2-pyrazolin-5-one (pKa > 7.0) |
| Quantified Difference | >2.0 pKa unit reduction (over 100-fold increase in acidity) |
| Conditions | Standard aqueous conditions at 25 °C |
The significantly lower pKa allows buyers to utilize milder basic conditions in large-scale syntheses, reducing side reactions and improving overall process safety and yield.
In the synthesis of complex fused heterocycles, 3-(Trifluoromethyl)-2-pyrazolin-5-one demonstrates exceptional reactivity as an active methylene/nucleophilic component. When subjected to pyridine- or triethylamine-catalyzed multicomponent transformation with salicylaldehydes and 2-aminoprop-1-ene-1,1,3-tricarbonitrile, it yields highly functionalized 2,4-diamino-5H-chromeno[2,3-b]pyridines. Studies show this fluorinated precursor consistently achieves yields ranging from 58% to 92% under mild, low-solvent, or 'on-water' conditions. This high efficiency is directly linked to the CF3-induced stabilization of the reactive intermediate, providing a robust, scalable pathway that is difficult to replicate with less reactive, non-fluorinated analogs[1].
| Evidence Dimension | Multicomponent reaction yield |
| Target Compound Data | 58–92% yield |
| Comparator Or Baseline | Standard non-fluorinated pyrazolone building blocks |
| Quantified Difference | High conversion rates (up to 92%) under mild/green conditions |
| Conditions | Triethylamine-catalyzed multicomponent assembly |
High conversion yields in multicomponent reactions directly translate to lower raw material waste and higher throughput for pharmaceutical intermediate manufacturing.
A critical procurement distinction between 3-(Trifluoromethyl)-2-pyrazolin-5-one (CAS 401-73-0) and its widely available derivative, 1-phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one (CAS 321-07-3), is the availability of the N1 position. CAS 401-73-0 is unsubstituted at the N1 position, providing a necessary reactive site for subsequent N-alkylation, N-arylation, or coupling reactions required to build diverse combinatorial libraries. By contrast, the N-phenylated comparator permanently occupies this site, restricting the molecule's utility solely to C4-functionalization. For process chemists designing novel kinase inhibitors or agrochemicals, the unsubstituted N1 position is a non-negotiable structural requirement for late-stage diversification[1].
| Evidence Dimension | Available reactive sites for diversification |
| Target Compound Data | Unsubstituted N1 position available for functionalization |
| Comparator Or Baseline | 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one (N1 position blocked) |
| Quantified Difference | 100% retention of N-functionalization capacity vs. 0% |
| Conditions | Standard N-alkylation/arylation protocols |
Procuring the N-unsubstituted form is mandatory for workflows requiring late-stage N-derivatization, offering vastly superior synthetic flexibility over N-phenylated alternatives.
The tautomeric behavior of pyrazolin-5-ones (keto-enol-imine forms) dictates the outcome of alkylation reactions. The strong electron-withdrawing CF3 group in 3-(Trifluoromethyl)-2-pyrazolin-5-one shifts the tautomeric equilibrium significantly compared to 3-methyl-2-pyrazolin-5-one, often favoring the -ol (hydroxy) form in polar solvents. This shift is critical for achieving high regioselectivity during O-alkylation versus N-alkylation or C-alkylation. When synthesizing specific ether-linked pyrazole derivatives, the CF3-driven tautomeric bias ensures higher purity of the desired O-alkylated isomer, reducing the need for complex, yield-destroying chromatographic separations [1].
| Evidence Dimension | Tautomeric bias and resulting regioselectivity |
| Target Compound Data | CF3-induced shift favoring the -ol tautomer in polar media |
| Comparator Or Baseline | 3-Methyl-2-pyrazolin-5-one (mixed or keto-favored tautomerism) |
| Quantified Difference | Significantly higher regioselectivity toward specific isomers |
| Conditions | Alkylation in polar aprotic solvents |
Predictable tautomeric behavior reduces the formation of unwanted isomers, lowering purification costs and improving the overall yield of the target API intermediate.
The compound is the optimal choice for synthesizing kinase inhibitors and anti-inflammatory agents where the CF3 group is required to enhance lipophilicity (logP) and metabolic stability, outperforming methylated analogs in final drug efficacy [1].
Due to its lower pKa and high reactivity, it is highly suited for 'on-water' or solvent-free multicomponent reactions (e.g., forming chromeno[2,3-b]pyridines), making it a preferred precursor for environmentally sustainable industrial scale-ups [2].
Because it retains an unsubstituted N1 position, it is the exact material required for high-throughput screening libraries that rely on diverse N-substitutions to explore structure-activity relationships (SAR) [1].
The compound serves as a critical building block in the design of next-generation herbicides and fungicides, where the trifluoromethyl-pyrazole core is a proven pharmacophore for overcoming resistance mechanisms [1].
Irritant